[4-(Acetamidomethyl)phenyl]arsonic acid
Description
Properties
CAS No. |
5425-64-9 |
|---|---|
Molecular Formula |
C9H12AsNO4 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
[4-(acetamidomethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-7(12)11-6-8-2-4-9(5-3-8)10(13,14)15/h2-5H,6H2,1H3,(H,11,12)(H2,13,14,15) |
InChI Key |
GZCPLGRTVSYELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Acetamidomethyl Phenyl Arsonic Acid
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are essential for elucidating the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Arsenic-Containing Compounds
However, a detailed search of scientific literature did not uncover any published ¹H or ¹³C NMR spectroscopic data specifically for [4-(Acetamidomethyl)phenyl]arsonic acid.
Table 1: Hypothetical ¹H NMR Data Interpretation
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Ar-H | 7.0 - 8.0 | Doublets |
| -CH₂- | ~4.4 | Doublet |
| -NH- | Variable | Broad Singlet / Triplet |
| -CH₃ | ~2.0 | Singlet |
| As-OH | Variable | Broad Singlet |
Note: This table is illustrative of expected values and is not based on experimental data.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₂AsNO₄), the expected exact mass could be calculated. High-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern would likely involve cleavage of the C-As bond, loss of water from the arsonic acid group, and fragmentation of the acetamidomethyl side chain.
Specific experimental mass spectrometry data, including the molecular ion peak and fragmentation analysis for this compound, are not available in the reviewed scientific literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
A search of the scientific literature did not yield any published IR or Raman spectra for this compound.
Table 2: Expected Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H stretch | 3350 - 3250 |
| Amide | C=O stretch (Amide I) | 1680 - 1630 |
| Amide | N-H bend (Amide II) | 1640 - 1550 |
| Arsonic Acid | As=O stretch | 930 - 850 |
| Arsonic Acid | As-OH stretch | 850 - 750 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
Note: This table is illustrative of expected values and is not based on experimental data.
Advanced X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure in the solid state. This technique would reveal the precise geometry of the arsonic acid group, the conformation of the acetamidomethyl side chain relative to the phenyl ring, and the details of intermolecular hydrogen bonding involving the arsonic acid and amide functional groups, which dictates the crystal packing.
There are no published reports detailing the single crystal X-ray diffraction analysis of this compound in the scientific literature.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. This analysis would be used to characterize the bulk material, assess its purity, and identify its crystalline form.
No powder X-ray diffraction patterns for this compound have been found in the reviewed literature.
Other Spectroscopic and Analytical Probes
In the comprehensive analysis of "this compound," beyond foundational spectroscopic techniques, advanced probes such as X-ray Photoelectron Spectroscopy (XPS) and synchrotron-based methods offer deeper insights into its elemental composition, chemical states, and local atomic environment. These sophisticated techniques are instrumental in corroborating data from other methods and providing a more complete structural picture.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For "this compound," XPS provides direct evidence for the presence of arsenic, carbon, nitrogen, and oxygen. High-resolution scans of the core level spectra for each element can offer detailed information about their respective oxidation states and chemical environments.
A hypothetical high-resolution XPS analysis of "this compound" would be expected to reveal characteristic binding energies for the core electrons of its constituent elements. The arsenic (As 3d) signal would be of particular interest. The position of the As 3d peak is indicative of its oxidation state. In organoarsonic acids, arsenic is pentavalent (As(V)). This would result in a higher binding energy for the As 3d electrons compared to trivalent arsenic (As(III)) or elemental arsenic (As(0)).
The carbon (C 1s) spectrum would be complex, with multiple peaks arising from the different chemical environments of the carbon atoms: the aromatic ring, the methylene (B1212753) group, the methyl group of the acetamido moiety, and the carbonyl carbon. Deconvolution of the C 1s spectrum would allow for the quantification of these different carbon species. Similarly, the nitrogen (N 1s) spectrum would show a peak corresponding to the amide functional group, and the oxygen (O 1s) spectrum would exhibit contributions from the arsonic acid group (As=O and As-OH) and the carbonyl group of the acetamide.
Interactive Data Table: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| Arsenic | As 3d | ~45-46 | As(V) in an arsonic acid |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| ~285.5 | Aliphatic C-N, C-C | ||
| ~286.5 | C=O in amide | ||
| Nitrogen | N 1s | ~400.0 | Amide (N-C=O) |
| Oxygen | O 1s | ~531.5 | As=O, As-OH |
| ~532.5 | C=O in amide |
Note: The binding energy values presented are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.
Synchrotron Radiation Techniques in Organoarsenic Chemistry
Synchrotron radiation sources provide highly intense and tunable X-ray beams that enable a suite of powerful analytical techniques for chemical speciation and structural analysis. For organoarsenic compounds like "this compound," techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are particularly valuable.
XANES spectroscopy, which analyzes the X-ray absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For an arsenic-containing compound, the As K-edge XANES spectrum provides a fingerprint of the arsenic's chemical form. The energy of the absorption edge directly correlates with the oxidation state of the arsenic atom. For "this compound," the As K-edge energy would be characteristic of an As(V) species.
EXAFS refers to the oscillations in the X-ray absorption coefficient at energies above the absorption edge. Analysis of the EXAFS region can provide detailed information about the local atomic structure around the absorbing atom, including the number and type of neighboring atoms and their interatomic distances. For "this compound," EXAFS analysis of the As K-edge would allow for the determination of the As-O and As-C bond lengths and the coordination number of the arsenic atom, confirming its tetrahedral geometry within the arsonic acid group.
The combination of XANES and EXAFS provides a comprehensive picture of the arsenic speciation and local structure, which is crucial for understanding the behavior of such compounds in various systems.
Interactive Data Table: Expected Structural Parameters from EXAFS for this compound
| Atomic Pair | Coordination Number (N) | Interatomic Distance (Å) |
| As-O | 3 | ~1.67 - 1.72 |
| As-C | 1 | ~1.90 - 1.95 |
Note: These values represent typical ranges for organoarsonic acids and would be precisely determined through EXAFS data fitting.
Chemical Reactivity and Mechanistic Studies of 4 Acetamidomethyl Phenyl Arsonic Acid
Reactions at the Arsonic Acid Moiety
The chemical behavior of [4-(Acetamidomethyl)phenyl]arsonic acid is largely dictated by the arsonic acid functional group, -AsO(OH)₂. This moiety is the primary site for acid-base reactions, condensations, and redox transformations.
Arsonic acids are dibasic acids, capable of donating two protons in aqueous solutions. The dissociation occurs in two distinct steps, characterized by two separate acid dissociation constants, pKa₁ and pKa₂.
R-AsO(OH)₂ + H₂O ⇌ R-AsO₂(OH)⁻ + H₃O⁺ (pKa₁) R-AsO₂(OH)⁻ + H₂O ⇌ R-AsO₃²⁻ + H₃O⁺ (pKa₂)
The acidity of the arsonic acid group is influenced by the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups tend to decrease the pKa values (increase acidity) by stabilizing the resulting arsenate anion, while electron-donating groups increase the pKa values (decrease acidity). researchgate.netresearchgate.netsemanticscholar.org
The substituent in this compound is the acetamidomethyl group (-CH₂NHCOCH₃). This group is generally considered to be weakly electron-releasing due to the inductive effect of the methylene (B1212753) (-CH₂) linker. Consequently, the pKa values for this compound are expected to be slightly higher than those of the unsubstituted phenylarsonic acid.
A comparative analysis of the experimental pKa values for phenylarsonic acid and its derivatives illustrates this substituent effect.
| Compound | Substituent (at para-position) | pKa₁ | pKa₂ | Electronic Effect of Substituent |
| Phenylarsonic acid | -H | 3.47 | 8.35 | Neutral Reference |
| 4-Aminophenylarsonic acid | -NH₂ | 4.11 | 8.97 | Electron-Donating |
| 4-Hydroxyphenylarsonic acid | -OH | 3.90 | 8.50 | Electron-Donating |
| 4-Nitrophenylarsonic acid | -NO₂ | 2.85 | 7.62 | Electron-Withdrawing |
| This compound | -CH₂NHCOCH₃ | ~3.5-3.8 (Predicted) | ~8.4-8.7 (Predicted) | Weakly Electron-Donating |
This is an interactive data table. Users can sort and filter the data.
Similar to other mineral acids like phosphoric and sulfuric acid, arsonic acids can undergo intermolecular condensation upon heating. This reaction involves the elimination of a water molecule from two arsonic acid groups, resulting in the formation of a pyroarsenate-like structure with an arsenic-oxygen-arsenic (As-O-As) bond. nih.gov
2 R-AsO(OH)₂ ⇌ (R-AsO₂)₂O + H₂O
This dehydration can continue, leading to the formation of linear or cyclic oligomers and polymers known as polyarsoxanes or arsonic acid anhydrides. For instance, methanearsonic acid is known to form a polymeric anhydride (B1165640) when heated above 130°C. nih.gov The As-O-As linkage in these condensed products exhibits significant hydrolytic instability, and the polymers readily revert to the monomeric arsonic acid in the presence of water. nih.gov This suggests that for this compound, the formation of such polymeric anhydrides would be a reversible process, favored under anhydrous conditions and high temperatures.
The arsenic atom in this compound exists in the pentavalent oxidation state (As(V)). A key aspect of its chemistry is the reduction to the corresponding trivalent As(III) species, [4-(Acetamidomethyl)phenyl]arsonous acid. This reduction is significant because As(III) compounds are generally more toxic and exhibit different chemical reactivity compared to their As(V) counterparts.
The reduction of pentavalent organoarsenicals can be accomplished by various biological and chemical reducing agents. Thiol-containing molecules, such as the biological tripeptide glutathione (B108866) (GSH) and the chelating agent 2,3-dimercaptopropane-1-sulfonate (DMPS), are particularly effective in reducing and chelating organoarsenicals. nih.gov The reaction with a dithiol like DMPS proceeds via reduction of As(V) to As(III), followed by the immediate chelation of the trivalent arsenic by the two thiol groups, forming a stable five-membered ring. nih.gov
R-As(V)O(OH)₂ + 2 R'-SH → R-As(III)(SR')₂ + 2 H₂O
The rate of this redox reaction is influenced by the substituents on the phenyl ring. nih.gov The redox potential, and thus the ease of reduction, can be tuned by the electronic nature of the para-substituent.
Reactions Involving the Phenyl Ring and Acetamidomethyl Group
The reactivity of the aromatic ring and the side-chain amide group provides further avenues for the chemical modification of this compound.
Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the phenyl ring. chemistrytalk.org The rate and regioselectivity (the position of substitution) of these reactions are governed by the existing substituents. wikipedia.orglibretexts.org In this compound, the two substituents are the arsonic acid group (-AsO₃H₂) and the acetamidomethyl group (-CH₂NHCOCH₃), positioned para to each other.
Arsonic Acid Group (-AsO₃H₂): This group is strongly deactivating and a meta-director. The arsenic atom is highly positively polarized, withdrawing electron density from the aromatic ring through a strong negative inductive effect (-I). This deactivates the ring towards attack by electrophiles and directs incoming electrophiles to the positions meta to the arsenic. organicchemistrytutor.comyoutube.com
Acetamidomethyl Group (-CH₂NHCOCH₃): This group is considered a weakly activating and ortho, para-director. The methylene (-CH₂) spacer prevents direct resonance interaction of the amide with the ring. Therefore, the primary influence is the weak, electron-donating inductive effect of the alkyl-like group, which activates the ring (relative to hydrogen) and directs incoming electrophiles to the positions ortho and para to itself. youtube.comlibretexts.org
In the case of this compound, the directing effects of the two groups are cooperative. The arsonic acid group at position 1 directs incoming electrophiles to positions 3 and 5. The acetamidomethyl group at position 4 directs incoming electrophiles to its ortho positions, which are also positions 3 and 5.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved. This reaction would yield acetic acid and the protonated amine, [4-(aminomethyl)phenyl]arsonic acid hydrochloride.
Base-Catalyzed Hydrolysis: Under strong basic conditions, saponification of the amide can occur. This would produce an acetate (B1210297) salt and the free amine, which, under these conditions, would exist as a salt of the deprotonated arsonic acid.
These hydrolysis reactions are fundamental transformations of the amide functional group and represent potential pathways for modifying the side chain of the molecule. chemimpex.com
Functional Group Transformations and Derivatizations
The functional groups present in this compound offer several avenues for chemical transformations and derivatizations. These reactions are often employed for analytical purposes, such as enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis or improving detection in other analytical techniques.
The arsonic acid group, being polar and non-volatile, is a primary target for derivatization. Common methods for derivatizing acidic functional groups include:
Esterification: The arsonic acid can be converted to its corresponding esters by reaction with alcohols in the presence of a catalyst. This process increases the volatility of the compound, making it more amenable to GC analysis.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. TMS derivatives are generally more volatile and thermally stable.
Alkylation: This method can also be used to modify the arsonic acid group to increase volatility for analytical procedures.
The acetamido group also presents opportunities for chemical modification, although it is generally less reactive than the arsonic acid. The secondary amide can undergo hydrolysis under strong acidic or basic conditions, which will be discussed in a later section. For derivatization, the active hydrogen on the nitrogen can potentially be targeted, though this is less common for analytical purposes compared to derivatizing the arsonic acid.
The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the arsonic acid and the acetamidomethyl groups will influence the position of substitution. The acetamido group is an ortho-, para-directing and activating group in electrophilic aromatic substitution, while the arsonic acid group is generally considered a meta-directing and deactivating group. chegg.comchegg.com The interplay of these two groups would likely lead to complex product mixtures in electrophilic aromatic substitution reactions.
Interactive Table: Potential Derivatization Reactions for Analytical Purposes
| Functional Group | Derivatization Method | Reagent Example | Purpose |
|---|---|---|---|
| Arsonic Acid | Esterification | Methanol (B129727)/HCl | Increase volatility for GC |
| Arsonic Acid | Silylation | BSTFA | Increase volatility and thermal stability for GC-MS researchgate.net |
| Arsonic Acid | Alkylation | Alkyl halides | Increase volatility |
Mechanistic Pathways of Transformation
The transformation of this compound in various environments is a critical aspect of its chemical profile. These transformations can be initiated by environmental factors or through specific chemical reactions like hydrolysis and oxidation.
The environmental fate of this compound is of significant interest due to the potential release of arsenic species. While specific studies on this compound are limited, research on phenylarsonic acid (PAA) and p-arsanilic acid (p-ASA) provides insights into its likely degradation pathways under environmental conditions. nih.govnih.gov
Photodegradation: Phenylarsonic acid compounds are susceptible to degradation by sunlight. nih.govnih.gov The primary mechanism of photodegradation involves the cleavage of the carbon-arsenic (C-As) bond. nih.gov This cleavage can occur through direct photolysis or be mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated in the presence of sunlight and photosensitizers in natural waters. nih.govacs.org The cleavage of the C-As bond leads to the formation of inorganic arsenic species, primarily arsenite (As(III)) and arsenate (As(V)), and various organic byproducts derived from the phenyl ring. For p-arsanilic acid, phototransformation has been shown to produce aniline, aminophenol, and azobenzene (B91143) derivatives as major organic products. nih.govcqvip.com It is plausible that this compound would undergo similar photodegradation, yielding inorganic arsenic and organic products derived from the 4-(acetamidomethyl)phenyl moiety.
Biodegradation: Microorganisms play a crucial role in the transformation of organoarsenicals in the environment. mdpi.comresearchgate.net Bacterial degradation of aromatic compounds is a well-established process. mdpi.comnih.gov The biodegradation of phenylarsonic acids can proceed through pathways that involve the cleavage of the C-As bond, releasing inorganic arsenic. The aromatic portion of the molecule can then be further metabolized by microbial communities. The acetamidomethyl group may also be susceptible to microbial degradation, potentially through hydrolysis to an aminomethyl group and acetic acid.
Interactive Table: Potential Environmental Degradation Products
| Degradation Pathway | Initiator | Key Transformation | Potential Products |
|---|---|---|---|
| Photodegradation | Sunlight (UV) | C-As bond cleavage | Inorganic arsenic (As(III), As(V)), 4-(acetamidomethyl)phenol |
Hydrolysis: The acetamido group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield [4-(aminomethyl)phenyl]arsonic acid and acetic acid. The mechanism of acid-catalyzed hydrolysis of acetanilides typically involves protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is influenced by factors such as pH and temperature. nih.govresearchgate.net
The arsonic acid group itself is generally stable to hydrolysis, as it involves a strong carbon-arsenic bond.
Oxidation: The this compound molecule has several sites that can be targeted by oxidizing agents.
Oxidation of the Arsonic Acid: While the arsenic in the arsonic acid is in the +5 oxidation state, strong reducing agents could potentially reduce it to As(III). Conversely, under certain oxidative conditions, the organic part of the molecule is more likely to react.
Oxidation of the Aromatic Ring: The aromatic ring can be hydroxylated by strong oxidizing agents like hydroxyl radicals, which can be generated in advanced oxidation processes (AOPs). acs.org Studies on phenylarsonic acid have shown that •OH radicals lead to the formation of hydroxylated phenylarsonic acid derivatives. researchgate.net This suggests that this compound could be oxidized to form catechol-type or hydroquinone-type structures.
Oxidative Cleavage of the C-As Bond: Strong oxidative conditions can lead to the cleavage of the carbon-arsenic bond, a process often referred to as oxidative cleavage. rsc.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This results in the mineralization of the organoarsenical to inorganic arsenate (As(V)) and oxidized organic fragments. For instance, TiO₂ photocatalysis has been shown to degrade phenylarsonic acid to inorganic arsenic, with phenol, catechol, and hydroquinone (B1673460) as major organic intermediates. nih.govnih.govresearchgate.net
Oxidation of the Acetamidomethyl Group: The methylene bridge and the acetamido group could also be susceptible to oxidation under harsh conditions, potentially leading to the formation of a carboxylic acid at the benzylic position or cleavage of the N-C bond.
Interactive Table: Potential Hydrolysis and Oxidation Products
| Reaction | Reagent/Condition | Key Transformation | Potential Products |
|---|---|---|---|
| Hydrolysis | Acid or Base | Cleavage of amide bond | [4-(Aminomethyl)phenyl]arsonic acid, Acetic acid |
| Oxidation | Hydroxyl Radicals | Aromatic hydroxylation | Hydroxylated this compound derivatives |
Coordination Chemistry and Metal Complexes Involving 4 Acetamidomethyl Phenyl Arsonic Acid
Ligand Properties of [4-(Acetamidomethyl)phenyl]arsonic acid
The arsonic acid group, -AsO(OH)₂, is a versatile functional group that can coordinate to metal ions in several ways, depending on the degree of deprotonation and the nature of the metal center. Phenylarsonic acid and its derivatives are known to act as suitable ligands for generating coordination polymers and heteropolyoxometalates with transition metals, main-group metals, alkali metals, and alkaline-earth metal precursors. researchgate.net The coordination patterns of arsenic can vary significantly. researchgate.net
The arsonic acid group can exist in different protonation states, leading to various coordination modes:
Monodentate Coordination: The arsonate group can coordinate to a metal center through one of its oxygen atoms. This is common when the ligand is singly deprotonated, forming a [R-AsO₂(OH)]⁻ species.
Bidentate Chelating Coordination: Both oxygen atoms of a deprotonated arsonate group, [R-AsO₃]²⁻, can bind to the same metal center, forming a four-membered chelate ring.
Bidentate Bridging Coordination: The arsonate group can bridge two metal centers, with each of the two oxygen atoms coordinating to a different metal ion. This mode is crucial in the formation of coordination polymers.
Tridentate and Higher Coordination Modes: In some cases, all three oxygen atoms of a fully deprotonated arsonate group can be involved in bonding to one or more metal centers, leading to more complex, often three-dimensional, structures.
The specific coordination mode adopted is influenced by factors such as the pH of the reaction medium, the metal-to-ligand ratio, the presence of other ligands, and the steric and electronic properties of the metal ion.
The acetamidomethyl group, -CH₂NHC(O)CH₃, introduces additional potential donor atoms, namely the amide oxygen and nitrogen atoms. While the arsonic acid group is the primary coordination site, the acetamidomethyl moiety could participate in chelation, particularly with metal ions that favor coordination with N- and O-donor ligands.
Chelation involving the acetamidomethyl group would lead to the formation of a larger chelate ring, which can enhance the stability of the resulting complex, a phenomenon known as the chelate effect. github.io The likelihood of this moiety's participation in coordination depends on the flexibility of the -CH₂- linker and the geometric preferences of the metal ion. For instance, the amide oxygen is a hard donor and would preferentially coordinate to hard metal ions. The nitrogen atom, being a softer donor, might coordinate to softer metal ions.
However, steric hindrance from the phenyl ring and the acetyl group might limit the ability of the acetamidomethyl group to coordinate directly to the same metal center as the arsonic acid group. In many cases, this group may instead be involved in forming intermolecular hydrogen bonds, which can play a significant role in stabilizing the crystal lattice of the metal complexes. The acetamidomethyl group is also known for its use as a protecting group in peptide synthesis, where it can be removed under specific conditions, including the use of heavy metals like palladium. mdpi.comresearchgate.net
Synthesis and Characterization of Metal-Organoarsenate Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent. Hydrothermal and solvothermal methods are often employed to promote the crystallization of coordination polymers.
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their composition, structure, and properties.
Transition metals, with their partially filled d-orbitals, form a wide variety of coordination complexes with diverse geometries and interesting magnetic and electronic properties. wikipedia.org The synthesis of transition metal complexes with this compound would likely involve reacting a salt of the desired metal (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Mn(II), etc.) with the ligand.
Representative Synthesis: A typical synthesis might involve dissolving this compound in a solvent such as ethanol (B145695) or a water/ethanol mixture, followed by the addition of an aqueous solution of a transition metal salt. The reaction mixture could be stirred at room temperature or heated under reflux to facilitate complex formation. For crystalline products, slow evaporation of the solvent or hydrothermal synthesis could be employed.
Characterization: The resulting complexes would be characterized by techniques such as:
Infrared (IR) Spectroscopy: To identify the coordination of the arsonate and potentially the acetamidomethyl groups. A shift in the As-O stretching frequencies compared to the free ligand would indicate coordination.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion.
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal center.
Elemental Analysis: To determine the empirical formula of the complex.
Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.
Interactive Data Table: Representative Spectroscopic Data for a Hypothetical Transition Metal Complex
| Technique | Free Ligand (this compound) | Hypothetical Complex (e.g., Cu(II) complex) | Interpretation |
| IR (cm⁻¹) | ν(As=O) ~870, ν(As-OH) ~780, ν(C=O) ~1660, ν(N-H) ~3300 | ν(As-O) shifted to lower wavenumbers, ν(C=O) and ν(N-H) may show slight shifts | Shift in As-O bands confirms coordination of the arsonate group. Shifts in amide bands may suggest its involvement in coordination or hydrogen bonding. |
| UV-Vis (nm) | Ligand-centered π-π* transitions | d-d transitions in the visible region, charge-transfer bands | Appearance of d-d transitions is characteristic of transition metal complexes and provides information on the ligand field splitting and geometry. |
Main group metals can also form stable complexes with organoarsonic acids. dntb.gov.ua The synthesis and characterization would follow similar principles to those for transition metal complexes.
Representative Synthesis: The reaction of a main group metal salt (e.g., salts of Sn(IV), Pb(II), or Al(III)) with this compound in a suitable solvent would be the primary synthetic route.
Characterization: In addition to the techniques mentioned for transition metal complexes, Nuclear Magnetic Resonance (NMR) spectroscopy (for diamagnetic complexes) would be a powerful tool.
¹H NMR: To observe changes in the chemical shifts of the protons on the phenyl ring and the acetamidomethyl group upon coordination.
¹³C NMR: To probe the carbon skeleton and identify any shifts in the resonances of the carbonyl and phenyl carbons.
Interactive Data Table: Representative NMR Data for a Hypothetical Main Group Metal Complex
| Nucleus | Free Ligand (in DMSO-d₆, δ ppm) | Hypothetical Complex (e.g., Sn(IV) complex) | Interpretation |
| ¹H NMR | Phenyl protons (~7.5-7.8), CH₂ (~4.3), NH (~8.3), CH₃ (~1.9) | Shifts in the positions of the phenyl and acetamidomethyl protons | Changes in chemical shifts indicate a change in the electronic environment upon coordination to the metal center. |
| ¹³C NMR | Phenyl carbons (~128-140), C=O (~169), CH₂ (~42), CH₃ (~22) | Shifts in the resonances of the carbon atoms, particularly those close to the coordination sites | Provides further evidence of ligand-metal interaction. |
Theoretical and Experimental Studies of Metal-Ligand Bonding
The nature of the bond between the metal and the this compound ligand is expected to have both ionic and covalent character. The interaction between the hard oxygen atoms of the arsonate group and a metal ion is primarily electrostatic. However, some degree of orbital overlap, leading to covalent character, is also expected, particularly with softer transition metals.
Experimental Approaches:
X-ray Crystallography: Provides precise information on metal-ligand bond distances and angles. Shorter bond lengths are indicative of stronger interactions.
Spectroscopic Techniques (IR, Raman, UV-Vis): The energies of vibrational and electronic transitions are sensitive to the strength of the metal-ligand bond.
Magnetic Susceptibility Measurements: For paramagnetic complexes, this technique provides information about the number of unpaired electrons on the metal center, which is influenced by the ligand field strength.
Theoretical Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the metal complexes, predict their geometries, and analyze the nature of the metal-ligand bonding through population analysis and molecular orbital theory. These calculations can help to quantify the ionic and covalent contributions to the bond and to understand the role of the different donor atoms of the ligand.
The combination of these experimental and theoretical methods allows for a comprehensive understanding of the coordination chemistry of this compound and the properties of its metal complexes.
Potential Applications in Catalysis
Data regarding the application of metal complexes derived from this compound in the field of catalysis is not available in the current body of scientific literature. While arsonic acids, in general, can coordinate to metal centers and have been explored in various catalytic systems, specific studies focusing on the catalytic activity of complexes containing the this compound ligand have not been reported.
The potential for such complexes to act as catalysts would theoretically depend on several factors, including the nature of the metal center, the coordination environment provided by the arsonic acid and any co-ligands, and the electronic and steric properties of the acetamidomethylphenyl group. However, without experimental data, any discussion of their catalytic potential remains purely speculative.
Further research would be necessary to synthesize and characterize metal complexes of this compound and to subsequently evaluate their efficacy in various catalytic transformations.
Environmental Transformation Pathways of Organoarsenic Compounds Relevant to 4 Acetamidomethyl Phenyl Arsonic Acid
Biogeochemical Cycling and Biotransformation Pathways
The biogeochemical cycling of arsenic is a complex process involving transformations between organic and inorganic species, largely mediated by microbial activity. These biotransformation pathways are essential in determining the mobility, bioavailability, and toxicity of arsenic in the environment.
Microbial Transformation Processes
Microorganisms have been shown to mediate a variety of transformations of organoarsenic compounds, including methylation, demethylation, and the cleavage of the carbon-arsenic bond. For some N-substituted phenylarsonic acids, anaerobic microbial processes have been observed to reduce nitro groups and, over longer periods, cleave the aromatic ring to release inorganic arsenic. acs.orgnih.gov However, there is no specific research available on the microbial transformation of [4-(Acetamidomethyl)phenyl]arsonic acid. The susceptibility of its acetamidomethyl group to microbial alteration and the potential for microbial cleavage of the phenylarsonic bond remain uninvestigated.
Enzymatic Mechanisms of Organoarsenic Compound Modification
The biotransformation of arsenic compounds is driven by specific enzymes produced by microorganisms. These enzymes can catalyze reactions such as oxidation, reduction, and methylation. While enzymes involved in the metabolism of other organoarsenicals have been identified and characterized, the specific enzymatic mechanisms that might be involved in the modification of this compound have not been studied.
Fate in Different Environmental Compartments
The ultimate environmental fate of a chemical compound is determined by its behavior in various environmental compartments, including soil, sediment, and water. This is influenced by a combination of transport processes and the transformation pathways discussed above.
Sorption and Desorption Mechanisms in Soil and Sediments
The mobility and bioavailability of phenylarsonic acids, including this compound, in soils and sediments are largely controlled by sorption and desorption processes. These mechanisms dictate whether the compound remains bound to solid particles or is released into the surrounding water, where it can be transported or taken up by organisms.
Research on compounds structurally similar to this compound, such as p-arsanilic acid (p-ASA) and roxarsone (B1679585) (ROX), provides significant insight into these mechanisms. The arsonic acid functional group (-AsO(OH)₂) is the primary driver of sorption behavior.
Sorption Mechanisms:
The primary mechanism for the adsorption of phenylarsonic acids onto soil minerals is the formation of complexes between the arsonic acid group and metal (hydro)oxides. nih.gov Iron, aluminum, and manganese oxides are particularly important sorbents in soil. nih.gov
Inner-Sphere Complexation: On the surfaces of iron (hydro)oxides (e.g., goethite, hematite) and manganese oxides, phenylarsonic acids primarily form inner-sphere complexes. nih.gov This involves a direct chemical bond between the arsenic atom and the oxygen atoms on the mineral surface, resulting in strong adsorption.
Outer-Sphere Complexation: In contrast, on surfaces like aluminum oxide and kaolinite (B1170537) clay, the adsorption is dominated by weaker outer-sphere complexation. nih.gov In this case, the phenylarsonic acid molecule is held near the mineral surface by electrostatic forces, without forming a direct bond.
The adsorption process is typically rapid, with most of the compound binding to soil minerals within a few hours. nih.gov The amount of a compound that can be adsorbed depends on the mineral composition of the soil. For instance, agricultural soils with lower organic carbon content tend to show higher adsorption capacities for phenylarsonic acids, indicating that soil minerals are key players in this process. nih.govresearchgate.net Conversely, the presence of soil organic matter can have a strong inhibitory effect on adsorption. nih.govresearchgate.net
Several environmental factors influence the extent of sorption:
pH: Solution pH affects both the surface charge of the soil minerals and the ionization state of the arsonic acid, thereby influencing adsorption. nih.govresearchgate.net
Co-existing Ions: The presence of other ions in the soil solution can compete for adsorption sites. Anions like phosphate (B84403) (H₂PO₄⁻), which is structurally similar to the arsonate group, and sulfate (B86663) (SO₄²⁻) can inhibit the adsorption of phenylarsonic acids by competing for the same binding sites on mineral surfaces. nih.govresearchgate.net
Desorption Mechanisms:
Desorption is the process by which an adsorbed compound is released from a soil or sediment particle back into the solution. This process is critical for determining the long-term fate and potential toxicity of this compound. The strength of the initial adsorption bond plays a crucial role; compounds held by weaker outer-sphere complexes will desorb more readily than those bound through strong inner-sphere complexes. Changes in environmental conditions, such as fluctuations in pH or the introduction of competing ions, can trigger desorption. nih.gov
The partitioning of a compound between the solid (soil/sediment) and liquid (water) phases is often described by the solid-to-liquid partition coefficient (Kd). A higher Kd value indicates stronger binding to the solid phase and less likelihood of desorption.
| Mineral | Compound | Maximum Adsorption Capacity (μmol/m²) | Solid-to-Liquid Partition Coefficient (Kd) for Desorption (L/g) |
|---|---|---|---|
| Hematite (α-Fe₂O₃) | p-ASA | 1.7 | 0.47 |
| ROX | 1.6 | 0.28 | |
| Goethite (α-FeOOH) | p-ASA | 0.9 | 2.69 |
| ROX | 0.7 | 1.68 | |
| Ferrihydrite (Fe(OH)₃) | p-ASA | 2.5 | 4.38 |
| ROX | 2.4 | 3.48 | |
| Aluminum Oxide (α-Al₂O₃) | p-ASA | 0.08 | 0.03 |
| ROX | 0.1 | 0.02 | |
| Manganese Oxide (γ-MnO₂) | p-ASA | 1.1 | 30.4 |
| ROX | 0.5 | 4.0 | |
| Kaolinite | p-ASA | 0.02 | 0.1 |
| ROX | 0.05 | 0.02 |
Data derived from studies on p-arsanilic acid (p-ASA) and roxarsone (ROX), which are structurally related to this compound. nih.govresearchgate.net
Volatilization and Atmospheric Transport
Volatilization is a process by which a substance is converted from a solid or liquid state into a gaseous state, allowing for its transport into the atmosphere. For organoarsenic compounds, this is a significant pathway for environmental dispersal.
The primary mechanism for the volatilization of arsenic compounds from soil and aquatic environments is microbial biomethylation. researchgate.net Certain bacteria, archaea, fungi, and algae possess the ability to methylate inorganic and organic arsenic species as a detoxification mechanism. researchgate.netnih.govnih.gov This process involves the sequential addition of methyl groups (CH₃) to the arsenic atom.
The biomethylation of a phenylarsonic acid would likely proceed through degradation to inorganic arsenic, which is then methylated. nih.gov The key steps in this process are:
Degradation: The carbon-arsenic bond in the phenylarsonic acid is cleaved, releasing inorganic arsenicals like arsenate (As(V)) and arsenite (As(III)). nih.govnih.gov
Reduction and Methylation: Microorganisms reduce arsenate to arsenite. The arsenite is then sequentially methylated, producing monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and finally, volatile arsines. nih.govnih.gov
The most common volatile arsenic compounds produced are dimethylarsine ((CH₃)₂AsH) and trimethylarsine (B50810) ((CH₃)₃As). nih.gov These methylated arsines are gases that can escape from the soil or water surface into the atmosphere. researchgate.netnih.gov Once in the atmosphere, these compounds can be transported over long distances before being redeposited back onto land or water surfaces through rain, snow, or dry deposition. researchgate.netresearchgate.net
Another potential, though less direct, pathway for volatilization is phytovolatilization. acs.org In this process, plants can absorb organoarsenic compounds from the soil. The compound may then be transformed within the plant and subsequently released into the atmosphere through the leaves. acs.org While this process is known for some organic contaminants, its specific relevance to phenylarsonic acids requires further research.
The rate and extent of volatilization are influenced by several factors, including:
Microbial activity in the soil or sediment. nih.gov
The availability of organic matter to support microbial populations.
Environmental conditions such as temperature, moisture, and oxygen levels (anaerobic conditions often favor methylation). nih.gov
The presence of plants that can facilitate phytovolatilization. acs.org
| Precursor Arsenic Species | Biomethylation Product | Volatility | Environmental Significance |
|---|---|---|---|
| Arsenite (As(III)) | Dimethylarsine ((CH₃)₂AsH) | High | Atmospheric transport and dispersal. nih.gov |
| Arsenite (As(III)) | Trimethylarsine ((CH₃)₃As) | High | Final product of the methylation pathway; contributes to the global arsenic cycle. nih.gov |
| Phenylarsonic Acid | Degrades to inorganic arsenic, which is then methylated. | Indirect | Acts as a source for the formation of volatile inorganic arsines. nih.gov |
Advanced Analytical Techniques for the Characterization and Detection of 4 Acetamidomethyl Phenyl Arsonic Acid
Hyphenated Chromatographic-Mass Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. The combination of chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity, making it ideal for arsenic speciation analysis.
Liquid chromatography (LC) is the most widely used separation technique for non-volatile and polar organoarsenicals like [4-(Acetamidomethyl)phenyl]arsonic acid. When coupled with mass spectrometry (MS), it allows for the separation of different arsenic species from a sample, followed by their identification and quantification.
High-performance liquid chromatography (HPLC) is preferred because it is versatile and can be applied to a wide range of sample matrices. nih.gov The choice of chromatographic mode is crucial for successful separation. Common approaches include:
Ion-Exchange Chromatography (IEC): This is a predominant technique for arsenic speciation. Anion-exchange chromatography is particularly effective for separating anionic species like arsonic acids. A gradient elution using ammonium (B1175870) carbonate and other modifiers can effectively separate various arsenic compounds, including arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov
Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This allows for the separation of ionic species on a reversed-phase column.
Reversed-Phase Liquid Chromatography (RP-LC): This mode is typically used for neutral or less polar arsenic species. nih.gov
For detection, while traditional MS detectors like electrospray ionization (ESI) can be used, the coupling of HPLC with an elemental mass spectrometer, such as an inductively coupled plasma mass spectrometer (ICP-MS), is the most common and powerful approach for arsenic speciation. thermofisher.comnih.gov This technique is discussed in more detail in section 9.2.1. LC-MS/MS methods can achieve high sensitivity, with limits of detection often in the low pg/mL range. sciex.com
Table 1: Typical LC-MS Parameters for Organoarsenic Speciation Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Anion-exchange (e.g., Hamilton PRP-X100) or Reversed-Phase C18 | nih.govmdpi.com |
| Mobile Phase | Aqueous buffer (e.g., ammonium carbonate) with organic modifier (e.g., methanol) | nih.govmdpi.com |
| Elution | Gradient elution to separate multiple species in a single run | news-medical.net |
| Flow Rate | 0.3 - 1.0 mL/min | mdpi.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Inductively Coupled Plasma (ICP) | thermofisher.comnih.gov |
| Detector | Mass Spectrometer (Quadrupole, Time-of-Flight, or ICP-MS) | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation and detection technique, but it is limited to thermally stable and volatile compounds. Arsonic acids, including this compound, are non-volatile due to their polar nature. Therefore, a chemical derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative suitable for GC analysis.
The derivatization process typically targets the acidic protons of the arsonic acid group. Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the molecule. mdpi.com
Esterification: Acidic compounds can be converted to their more volatile methyl esters, for example, by using reagents like boron trifluoride in methanol (B129727). gcms.cz
Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting mass spectrum provides a unique fingerprint for identification. While powerful, GC-MS methods for arsonic acids are often more labor-intensive and time-consuming due to the required derivatization step. gcms.cz
Atomic Spectroscopic Methods
Atomic spectroscopic methods are essential for elemental analysis, providing highly sensitive quantification of total arsenic and information about its chemical environment.
Inductively coupled plasma mass spectrometry (ICP-MS) is the premier technique for the trace and ultra-trace determination of arsenic. thermofisher.com It offers extremely low detection limits, a wide linear dynamic range, and high sample throughput. When coupled with HPLC (as mentioned in 9.1.1), HPLC-ICP-MS becomes a definitive tool for arsenic speciation, allowing for the quantification of individual arsenic compounds as they elute from the chromatography column. thermofisher.comnih.gov
In ICP-MS, the sample is introduced into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and ionizes the arsenic atoms. The resulting ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio. Since arsenic is monoisotopic (mass 75), it presents a challenge due to potential spectral interferences, most notably from the polyatomic ion 40Ar35Cl+, which can form in the plasma when chlorine is present in the sample matrix. thermofisher.com Modern ICP-MS instruments use collision/reaction cells or triple quadrupole technology to effectively remove these interferences, ensuring accurate arsenic quantification. thermofisher.com
Table 2: Common Spectral Interferences for Arsenic (75As) in ICP-MS
| Interfering Ion | Nominal Mass (amu) | Source | Resolution Strategy |
|---|---|---|---|
| 40Ar35Cl+ | 75 | Argon plasma gas and Chlorine in sample/reagents | Collision/Reaction Cell (e.g., KED mode, H2 reaction gas) |
| 40Ca35Cl+ | 75 | Calcium and Chlorine in sample matrix | Collision/Reaction Cell, Triple Quadrupole MS |
| 150Nd2+, 150Sm2+ | 75 | Doubly charged rare earth elements in sample | Mathematical correction, Optimized plasma conditions |
Data compiled from thermofisher.com.
X-ray absorption spectroscopy (XAS) is a non-destructive, synchrotron-based technique that provides information on the oxidation state and local chemical environment of a specific element. researchgate.net It is particularly useful for analyzing solid-phase samples with minimal preparation. msu.ru The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For determining the arsenic oxidation state in compounds like this compound, the XANES region is most relevant. The energy position of the arsenic K-edge absorption maximum (the "white line") is sensitive to its oxidation state. nih.gov Pentavalent arsenic (As(V)), as found in arsonic acids, has an absorption edge at a higher energy than trivalent arsenic (As(III)). The energy separation between the white lines for As(V) and As(III) oxides is approximately 3.6 eV. optica.orgnih.gov By comparing the XANES spectrum of an unknown sample to the spectra of known arsenic standard compounds, the relative proportions of different oxidation states can be quantified. optica.orgnih.gov This technique is invaluable for studying potential redox transformations of the compound in biological or environmental systems.
Sample Preparation and Extraction Methodologies for Complex Matrices
The quality of analytical results is heavily dependent on the sample preparation step, which aims to extract the target analyte from the sample matrix and remove interfering substances. nih.gov The stability of the arsenic species must be maintained throughout this process to ensure accurate speciation. icm.edu.pl
For this compound, which is an acidic and polar compound, several extraction strategies can be employed:
Solvent Extraction: This is a classic technique using solvents or solvent mixtures to solubilize the analyte. For organoarsenicals in solid matrices like tissues or sediments, a mixture of methanol and water (e.g., 50:50 v/v) is commonly used, often aided by sonication, shaking, or microwave heating to improve efficiency. nih.govnih.gov
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. It often leads to higher extraction efficiencies and reduced solvent consumption compared to traditional methods. nih.gov
Solid-Phase Extraction (SPE): SPE is used for cleanup and preconcentration of the analyte from a liquid sample. For acidic compounds, mixed-mode SPE cartridges that have both ion-exchange and hydrophobic properties can be highly effective. nih.gov Recently, molecularly imprinted polymers (MIPs) have been developed for the highly selective extraction of specific compounds. A study demonstrated the successful use of MIP-SPE for the selective extraction of four phenylarsonic compounds from complex matrices like animal feed and tissues, with recoveries ranging from 83.4% to 95.1%. nih.gov
Table 3: Comparison of Extraction Techniques for Organoarsenicals
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solvent Extraction (with sonication/heating) | Solubilization of analyte in a suitable solvent mixture (e.g., MeOH/H2O). | Simple, widely applicable. | Can be time-consuming, may use large solvent volumes, potential for species transformation with heat. | nih.govnih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and sample matrix. | Fast, efficient, reduced solvent use. | Requires specialized equipment, potential for analyte degradation if not optimized. | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through; analyte is then eluted. | Excellent for sample cleanup and concentration, high selectivity possible. | Method development can be complex, sorbent choice is critical. | nih.gov |
| Molecularly Imprinted Polymer SPE (MISPE) | Uses a custom-made polymer with cavities designed to specifically bind the target analyte or a related structure. | Very high selectivity and affinity for the target compound. | Development of the polymer is required, may have limited applicability to other compounds. | nih.gov |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid phase and a liquid phase. websiteonline.cn The choice of the solid sorbent is critical and is based on the chemical properties of the analyte of interest. For phenylarsonic acids, various SPE sorbents and methodologies have been explored to achieve selective extraction from complex matrices.
One of the advanced approaches in SPE is the use of Molecularly Imprinted Polymers (MIPs). mdpi.comnih.gov MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule or its structural analogues. mdpi.com This "molecular memory" allows for a highly selective extraction of the target analyte, even in the presence of structurally similar compounds. nih.gov
In a study focused on the selective solid-phase extraction of four phenylarsonic compounds from complex matrices like feeds and edible chicken and pork, a novel molecularly imprinted microsphere was developed. nih.gov The imprinted polymer demonstrated high specific molecular recognition and robust adsorption for the phenylarsonic compounds. nih.gov The extraction protocol involved washing the SPE cartridge to remove interferences, followed by the elution of the target analytes. The high recoveries achieved underscore the potential of MIP-based SPE for the selective enrichment of phenylarsonic acids from challenging samples. nih.gov
Another approach involves the use of stacked SPE disks for the simultaneous separation and preconcentration of different arsenic species, including phenylarsonic acid. nih.gov This method utilizes different sorbents in a layered configuration to selectively retain various arsenic compounds based on their chemical properties. nih.gov For instance, a combination of an SDB-XD disk, an activated carbon disk, and a cation-exchange disk loaded with zirconium and calcium has been successfully employed for the differential extraction of diphenylarsinic acid, phenylarsonic acid, and inorganic arsenic from drinking water. nih.gov The retained compounds are then selectively eluted and quantified. nih.gov
The following interactive table summarizes the research findings on the use of SPE for the extraction of phenylarsonic acids.
| Sorbent Type | Target Analytes | Sample Matrix | Wash Solvent | Elution Solvent | Recovery Rate (%) |
| Molecularly Imprinted Polymer | Four Phenylarsonic Compounds | Feeds, Chicken, Pork | Ethyl acetate (B1210297) | Methanol-acetic acid (90:10, v/v) | 83.4 - 95.1 |
| Stacked SPE Disks (SDB-XD, Activated Carbon, ZrCa-CED) | Phenylarsonic Acid | Drinking Water | Not specified | 1 mol L⁻¹ ammonia (B1221849) solution | 96.1 - 103.8 |
Microwave-Assisted Extraction
Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction of analytes from the matrix. researchgate.netnih.gov This method offers several advantages over conventional extraction techniques, including reduced extraction time, lower solvent consumption, and higher extraction efficiency. researchgate.netnih.gov
The effectiveness of MAE is influenced by several parameters, including the nature of the solvent, the liquid-to-solid ratio, the extraction temperature, and the extraction time. nih.govrsc.org The optimization of these parameters is crucial for achieving quantitative recovery of the target analytes without causing their degradation.
A study on the optimization of MAE for six inorganic and organic arsenic species, including the phenylarsonic acids p-arsanilic acid and roxarsone (B1679585), from chicken tissues highlights the systematic approach to method development. nih.gov Response surface methodology was employed to identify the optimal extraction conditions. nih.gov The study investigated the effects of the extraction medium, pH, liquid-to-solid ratio, and the temperature and time of microwave irradiation on the extraction efficiency. nih.gov The optimized method demonstrated good extraction performance for the target arsenic species. nih.gov
Another study focused on the extraction of arsenic species from soil and sediment standard reference materials using a mixture of acetone (B3395972) and hydrochloric acid in a sealed vessel under microwave heating. nih.gov This approach proved effective for the extraction of various arsenic compounds.
The interactive data table below presents detailed research findings on the application of MAE for the extraction of organoarsenic compounds.
| Target Analytes | Sample Matrix | Extraction Medium | Liquid-to-Solid Ratio | Temperature (°C) | Time (min) |
| Six Organoarsenic Species (including p-arsanilic acid and roxarsone) | Chicken Tissue | 22% v/v methanol, 90 mmol/L (NH₄)₂HPO₄, and 0.07% v/v trifluoroacetic acid (pH 10.0) | 50 mL/g | 71 | 11 (holding time) |
| Arsenic Species | Soil | 1 M ortho-phosphoric acid | Not specified | Not specified | Not specified |
| Arsenic Species | Plant Material | Modified protein extracting solution | Not specified | 90 | 20 |
Emerging Analytical Approaches
The field of analytical chemistry is continuously evolving, with new and improved techniques being developed for the detection and characterization of trace-level contaminants. For organoarsenic compounds like this compound, several emerging analytical approaches offer enhanced sensitivity, selectivity, and speed of analysis.
A significant trend in the analysis of organoarsenic species is the hyphenation of powerful separation techniques with highly sensitive detection methods. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has become the state-of-the-art technique for arsenic speciation analysis. nih.gov This combination allows for the separation of different arsenic compounds based on their chromatographic behavior, followed by their element-specific and highly sensitive detection by ICP-MS.
Recent advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), are further enhancing the capabilities of analytical methods. pharmtech.com HRMS provides highly accurate mass measurements, which can aid in the identification and structural elucidation of unknown arsenic metabolites and transformation products in complex samples.
Other emerging techniques include Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS), which offers high separation efficiency and is particularly suitable for the analysis of charged species. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, often requiring derivatization of the analytes to make them volatile.
Furthermore, the development of novel materials for sample preparation continues to be an active area of research. This includes the synthesis of new selective sorbents for SPE, such as advanced MIPs and nanomaterials, which can significantly improve the clean-up and preconcentration of target analytes from complex matrices. mdpi.comnih.gov The integration of these advanced extraction techniques with cutting-edge analytical instrumentation is paving the way for more robust and reliable methods for the determination of this compound and other related compounds.
Future Research Directions and Unexplored Avenues in Organoarsenic Chemistry Pertinent to 4 Acetamidomethyl Phenyl Arsonic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Historically, the synthesis of aromatic arsonic acids has relied on methods like the Béchamp reaction, which involves heating an aromatic amine with arsenic acid. wikipedia.org While effective, these traditional routes often require harsh conditions and raise environmental concerns. A primary future research direction lies in the development of more efficient and sustainable synthetic pathways to [4-(Acetamidomethyl)phenyl]arsonic acid and its derivatives.
Future research should focus on:
Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions to form the arsenic-carbon bond directly. This could offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Flow Chemistry: Implementing continuous flow technologies for the synthesis, which can offer improved safety, scalability, and control over reaction parameters, which is particularly important when working with arsenic compounds. nih.gov
Nonvolatile Intermediates: Expanding on recent advances that use nonvolatile and therefore safer arsenic precursors, such as cyclooligoarsines, to avoid the hazards associated with volatile and toxic starting materials. nih.gov
Exploration of Advanced Materials Science Applications Based on Organoarsenic Scaffolds
The unique electronic properties and reactivity of the arsonic acid group make this compound an intriguing building block for advanced materials. Recent work has demonstrated the potential of polymeric arsenical scaffolds in creating functional and responsive hydrogels. researchgate.netresearchgate.netrsc.org These "arsenohydrogels" can be crosslinked through the reversible redox chemistry of arsenic, leading to materials with tunable mechanical properties. researchgate.netrsc.org
Future avenues for exploration include:
Redox-Responsive Polymers: Designing polymers incorporating the this compound moiety as a redox-active component. The reversible oxidation and reduction of the arsenic center could be used to create smart materials that change their properties (e.g., swelling, conductivity, or optical properties) in response to chemical stimuli. researchgate.net
Hydrogel Biomaterials: Leveraging the functionality of polymeric arsenical scaffolds to develop novel biomaterials. researchgate.net Research could focus on creating hydrogels for controlled drug release, where the release rate is modulated by the arsenic content and oxidative stress in the surrounding environment. researchgate.netrsc.org
Inorganic-Organic Hybrid Materials: Using the arsonic acid group as a robust anchor to graft organic functionalities onto inorganic surfaces, such as metal oxides, to create hybrid materials with tailored properties for applications in sensing, catalysis, or chromatography.
Deeper Elucidation of Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involving organoarsenic compounds is crucial for controlling their reactivity and designing new applications. While general reaction pathways for organoarsenic compounds are known, such as the reduction of pentavalent arsonic acids to trivalent arsenicals, the specific intermediates and transition states for compounds like this compound are not well-characterized. nih.gov
Key research questions to address include:
Redox Chemistry: Investigating the stepwise mechanism of reduction from the As(V) state in the arsonic acid to lower oxidation states. This includes identifying and characterizing the transient arsenous acid (RAs(OH)₂) and arsinous acid (R₂AsOH) intermediates. wikipedia.org
Coordination Chemistry: Studying the coordination of the arsonic acid group to metal centers. Understanding the nature of the arsenic-metal bond is fundamental for developing new catalysts or metal-organic frameworks (MOFs).
Biomethylation and Biotransformation: Elucidating the potential pathways by which this compound might be metabolized by microorganisms in the environment, a process known to occur for other organoarsenicals. nih.govwikipedia.org
Integrated Computational and Experimental Approaches for Structure-Function Relationships
The synergy between computational modeling and experimental work has proven to be a powerful tool in modern chemistry. For organoarsenic compounds, computational methods like Density Functional Theory (DFT) have been successfully used to predict NMR spectra, analyze molecular structures, and investigate potential reaction pathways. nih.govresearchgate.netresearchgate.net
Future research should integrate these approaches to:
Predictive Modeling: Develop robust computational models to predict the electronic, structural, and reactive properties of this compound and its derivatives. This can guide synthetic efforts by identifying promising target molecules for specific applications.
Spectroscopic Analysis: Combine experimental spectroscopic techniques (NMR, IR, Raman) with DFT calculations to achieve a more accurate assignment of spectral features and a deeper understanding of the molecule's structure and bonding. nih.govresearchgate.net
Rational Design of Materials: Use computational screening to design new organoarsenic-based materials with desired properties, such as specific redox potentials or binding affinities, before committing to synthetic work. This accelerates the discovery of new functional materials.
Investigation of Organoarsenic Compounds in Interdisciplinary Scientific Contexts
The historical use of organoarsenic compounds in medicine, such as the development of Salvarsan, highlights their potential biological activity. rsc.orgalfa-chemistry.com Modern research is revisiting organoarsenicals for new therapeutic applications, including cancer treatment. nih.govnih.gov
Interdisciplinary investigations pertinent to this compound could include:
Medicinal Chemistry: Synthesizing and screening a library of derivatives of this compound for potential therapeutic properties. Given the structural similarity to compounds like p-arsanilic acid, which has been used as a feed additive, exploring its biological interactions is a logical step. wikipedia.org
Environmental Chemistry: Studying the fate and transport of this compound in the environment. This includes investigating its adsorption/desorption behavior in soils and sediments, its potential for bioaccumulation, and its transformation into other arsenic species.
Supramolecular Chemistry: Utilizing the arsonic acid group's ability to form strong hydrogen bonds to construct complex supramolecular assemblies, such as co-crystals and coordination polymers, with interesting structural and functional properties.
By pursuing these future research directions, the scientific community can build upon the historical foundation of organoarsenic chemistry to develop new sustainable technologies, advanced materials, and a deeper fundamental understanding of the chemistry of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
